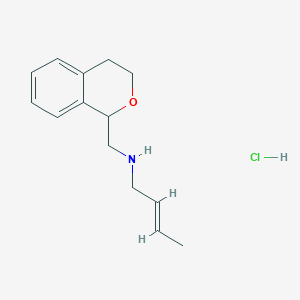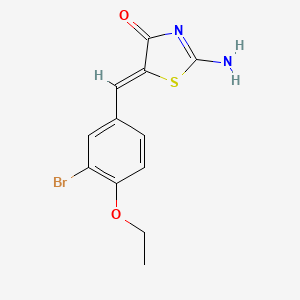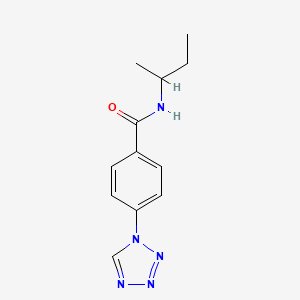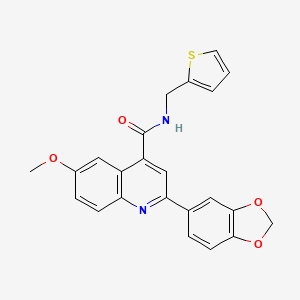
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as CPB, is a novel compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide exerts its pharmacological effects by binding to the DAT and inhibiting the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This mechanism of action is similar to that of other DAT inhibitors such as cocaine and methylphenidate. However, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have higher potency and selectivity for the DAT than these drugs.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase dopamine release in the brain, leading to various physiological effects such as increased locomotor activity, hyperthermia, and stereotypy. These effects are similar to those observed with other DAT inhibitors such as cocaine and amphetamines. However, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a lower potential for abuse and addiction than these drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the DAT, its stability in aqueous solutions, and its ability to penetrate the blood-brain barrier. However, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide, including:
1. Development of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide derivatives with improved pharmacological properties for the treatment of neuropsychiatric disorders and cancer.
2. Investigation of the potential of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide as a PET imaging agent for DAT.
3. Study of the mechanism of action of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide and its effects on other neurotransmitter systems.
4. Evaluation of the safety and toxicity of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide in preclinical and clinical studies.
5. Exploration of the potential of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide as a tool for studying the role of dopamine in various physiological and pathological processes.
In conclusion, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide is a novel compound with potential applications in various fields. Its high potency and selectivity for the DAT make it a promising lead compound for the development of new drugs targeting this transporter. Further studies are needed to fully understand the mechanism of action of N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide and its potential applications in neuroscience, pharmacology, and medicinal chemistry.
Synthesemethoden
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of cyclopropane carboxylic acid with piperidine and subsequent reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by reacting the intermediate with N-cyclopropylmethylamine and acetic anhydride. This synthesis method has been optimized to yield high purity N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide with good yields.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to be a potent and selective inhibitor of the dopamine transporter (DAT), which is a key target for the treatment of various neuropsychiatric disorders such as ADHD and drug addiction. N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential as a PET imaging agent for DAT.
In pharmacology, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have high affinity and selectivity for the DAT, making it a promising lead compound for the development of new drugs targeting this transporter. N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential as a therapeutic agent for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
In medicinal chemistry, N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide has been used as a scaffold for the design and synthesis of new DAT inhibitors with improved pharmacological properties. N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide derivatives have also been synthesized and evaluated for their potential as anticancer agents.
Eigenschaften
IUPAC Name |
N-cyclopropyl-1-[1-(cyclopropylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O/c22-18(19-16-5-6-16)15-2-1-9-21(13-15)17-7-10-20(11-8-17)12-14-3-4-14/h14-17H,1-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKNVPGJIKUCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3CC3)C(=O)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1'-(cyclopropylmethyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6077532.png)
![2-{1-cyclopentyl-4-[(5-ethyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6077544.png)



![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6077570.png)
![ethyl 4-{1-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)carbonyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6077583.png)

![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B6077592.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)